5-Bromo-2-methoxy-3-methylbenzamide
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Overview
Description
5-Bromo-2-methoxy-3-methylbenzamide is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is a derivative of benzamide, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-methylbenzamide typically involves the bromination of 2-methoxy-3-methylbenzoic acid, followed by the conversion of the resulting brominated acid to the corresponding amide. The bromination reaction is usually carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide . The amide formation can be achieved through a reaction with ammonia or an amine under appropriate conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Coupling: Biaryl compounds.
Scientific Research Applications
5-Bromo-2-methoxy-3-methylbenzamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-methylbenzamide depends on its specific application. In biochemical assays, it may interact with target proteins or enzymes, altering their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.
5-Bromo-2-chloro-N-methylbenzamide: Contains a chlorine atom in place of the methoxy group.
2-Bromo-3-methylbenzamide: Lacks the methoxy group.
Uniqueness
5-Bromo-2-methoxy-3-methylbenzamide is unique due to the presence of both a methoxy group and a bromine atom on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
5-bromo-2-methoxy-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNZLTGSRAEQOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207411 |
Source
|
Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58708-49-9 |
Source
|
Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058708499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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